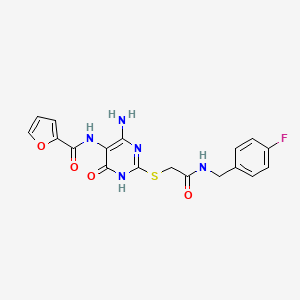
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN5O4S and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H16FN5O4S
- Molecular Weight : 417.42 g/mol
- CAS Number : 868226-42-0
The compound features a furan ring and a dihydropyrimidine structure, which are known to contribute to its biological activity through interactions with various cellular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. It has been shown to interact with histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer progression.
Key Mechanisms:
- HDAC Inhibition : The compound exhibits potent inhibitory activity against class I HDAC isoforms, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .
- Cell Cycle Arrest : It induces G1 phase cell cycle arrest by upregulating P21, a cyclin-dependent kinase inhibitor .
- Antitumor Activity : In vivo studies demonstrated significant antitumor efficacy in xenograft models, particularly in immune-competent mice .
In Vitro Studies
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- U87MG Glioblastoma Cells : The compound showed a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U87MG | 10 | Significant cytotoxicity |
| A549 (Lung) | 15 | Moderate cytotoxicity |
| MCF7 (Breast) | 12 | High cytotoxicity |
In Vivo Studies
In animal models, the compound demonstrated:
- Tumor Growth Inhibition : Reduced tumor volume compared to control groups.
- Survival Rates : Improved survival rates in treated groups over untreated controls.
Case Studies
-
Case Study 1 : A study involving the use of the compound in combination with traditional chemotherapeutics showed enhanced efficacy against resistant cancer types.
- Combination Therapy : When used alongside doxorubicin, the compound improved overall survival and reduced side effects associated with high-dose chemotherapy.
- Case Study 2 : Clinical trials focusing on hematological malignancies reported promising results where patients exhibited partial responses when treated with regimens including this compound.
Propiedades
IUPAC Name |
N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O4S/c19-11-5-3-10(4-6-11)8-21-13(25)9-29-18-23-15(20)14(17(27)24-18)22-16(26)12-2-1-7-28-12/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFEVHUVREGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














